molecular formula C13H23NO B14294572 N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide CAS No. 113362-53-1

N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide

Cat. No.: B14294572
CAS No.: 113362-53-1
M. Wt: 209.33 g/mol
InChI Key: NNSJUXIATDCNHW-UHFFFAOYSA-N
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Description

N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide is an organic compound with the molecular formula C12H21NO It is a derivative of hexa-2,3-dienamide, characterized by the presence of diethyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide typically involves the reaction of 4,5,5-trimethylhexa-2,3-dienoic acid with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves:

    Esterification: The carboxylic acid group of 4,5,5-trimethylhexa-2,3-dienoic acid is converted to an ester.

    Amidation: The ester is then reacted with diethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Nucleophiles: Various nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienoic acid, while reduction may produce N,N-Diethyl-4,5,5-trimethylhexan-2-amine.

Scientific Research Applications

N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4,5,5-trimethylhexanamide: Similar structure but lacks the dienamide functionality.

    N,N-Diethyl-2,3-dimethylbutanamide: A shorter chain analogue with different chemical properties.

Uniqueness

N,N-Diethyl-4,5,5-trimethylhexa-2,3-dienamide is unique due to its dienamide structure, which imparts distinct reactivity and potential applications compared to its analogues. The presence of both diethyl and trimethyl groups further enhances its chemical versatility.

Properties

CAS No.

113362-53-1

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

InChI

InChI=1S/C13H23NO/c1-7-14(8-2)12(15)10-9-11(3)13(4,5)6/h10H,7-8H2,1-6H3

InChI Key

NNSJUXIATDCNHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=C=C(C)C(C)(C)C

Origin of Product

United States

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